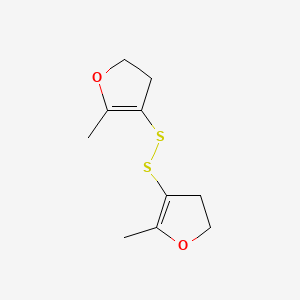

Bis(2-methyl-4,5-dihydro-3-furyl) disulfide

Description

Structure

3D Structure

Properties

CAS No. |

85196-66-3 |

|---|---|

Molecular Formula |

C10H14O2S2 |

Molecular Weight |

230.4 g/mol |

IUPAC Name |

5-methyl-4-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]-2,3-dihydrofuran |

InChI |

InChI=1S/C10H14O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H2,1-2H3 |

InChI Key |

KMPMFKJGGUSVMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCO1)SSC2=C(OCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methyl-4,5-dihydro-3-furyl) disulfide typically involves the reaction of 2-methyl-4,5-dihydro-3-furyl thiol with an oxidizing agent. One common method is the oxidation of 2-methyl-4,5-dihydro-3-furyl thiol using hydrogen peroxide or iodine in the presence of a base. The reaction proceeds as follows:

2C5H8OS→C10H14O2S2+H2O

Industrial Production Methods: Industrial production of bis(2-methyl-4,5-dihydro-3-furyl) disulfide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide can undergo oxidation to form sulfoxides and sulfones.

Reduction: The compound can be reduced to yield 2-methyl-4,5-dihydro-3-furyl thiol.

Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as thiols or amines.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: 2-methyl-4,5-dihydro-3-furyl thiol.

Substitution: Various substituted furans depending on the nucleophile used

Scientific Research Applications

Chemistry: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound has been studied for its interaction with biological molecules such as proteins and enzymes. It is known to interact with oral mucin, influencing flavor perception in food products .

Medicine: Research is ongoing to explore the potential medicinal properties of bis(2-methyl-4,5-dihydro-3-furyl) disulfide, including its antimicrobial and antioxidant activities.

Industry: In the food industry, bis(2-methyl-4,5-dihydro-3-furyl) disulfide is used as a flavoring agent to enhance the aroma and taste of meat products .

Mechanism of Action

The mechanism of action of bis(2-methyl-4,5-dihydro-3-furyl) disulfide involves its interaction with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the structure and function of proteins and enzymes, thereby affecting various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between bis(2-methyl-4,5-dihydro-3-furyl) disulfide and analogous sulfur-containing compounds.

Key Observations:

Structural Differences: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide features partially saturated furan rings, which may enhance its stability compared to bis(2-methyl-3-furyl) disulfide (unsaturated furans). In contrast, diphenyl disulfide lacks heterocyclic rings, rendering it less reactive in flavor chemistry but more suitable for industrial applications like polymer modification .

Aroma and Flavor Contributions: Both bis(2-methyl-4,5-dihydro-3-furyl) disulfide and bis(2-methyl-3-furyl) disulfide are critical for meaty flavors, but the latter is often described as more potent due to its unsaturated structure . 2-Methyl-3-(methyldithio)furan provides a similar meaty note but with a simpler structure, leading to faster release and higher volatility .

Stability and Environmental Sensitivity: Alkaline conditions degrade furan/thiophene-derived disulfides, reducing their flavor impact. For example, bis(2-methyl-3-furyl) disulfide levels decrease significantly at pH 9.0 .

Industrial vs. Food Applications: Diphenyl disulfide and 4,4'-Bis(2-sulfostyryl)biphenyl Disodium are used in non-food sectors (e.g., optics, lubricants), highlighting the niche role of furyl disulfides in food science .

Biological Activity

Bis(2-methyl-4,5-dihydro-3-furyl) disulfide is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-infection research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Bis(2-methyl-4,5-dihydro-3-furyl) disulfide is characterized by a disulfide bond connecting two 2-methyl-4,5-dihydro-3-furyl groups. Its molecular formula is , and it exhibits a distinct odor, which is typical for many sulfur compounds used in flavoring agents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of bis(2-methyl-4,5-dihydro-3-furyl) disulfide against various pathogens:

- In vitro Studies : Research by Nicolaou et al. (2021) demonstrated that this compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective in inhibiting biofilm formation and the expression of quorum sensing genes in Hafnia alvei, suggesting its potential as an antimicrobial agent in food preservation and medical applications .

- Minimum Inhibitory Concentration (MIC) : The MIC values for bis(2-methyl-4,5-dihydro-3-furyl) disulfide were determined using a disk diffusion method. Table 1 summarizes the MIC values against several bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.56 |

| Escherichia coli | 3.125 |

| Bacillus subtilis | 6.25 |

| Hafnia alvei | 12.5 |

These results indicate that bis(2-methyl-4,5-dihydro-3-furyl) disulfide is particularly potent against S. aureus, outperforming traditional antibiotics like penicillin in certain tests .

The antimicrobial effects of bis(2-methyl-4,5-dihydro-3-furyl) disulfide may be attributed to several mechanisms:

- Disruption of Cell Membrane Integrity : The compound may interact with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Quorum Sensing : By inhibiting the expression of quorum sensing genes, it prevents bacteria from coordinating their behavior, which is crucial for biofilm formation and virulence .

- Antioxidant Activity : Some studies suggest that sulfur-containing compounds can exhibit antioxidant properties, potentially contributing to their antimicrobial effects by neutralizing reactive oxygen species produced by pathogens.

Safety and Toxicology

The safety profile of bis(2-methyl-4,5-dihydro-3-furyl) disulfide has been evaluated in various studies. The No Observed Effect Level (NOEL) has been established at 0.45 mg/kg body weight per day based on dietary studies in rats . This level indicates that the compound can be safely used in food applications at concentrations significantly below this threshold.

Case Studies

Several case studies have explored the application of bis(2-methyl-4,5-dihydro-3-furyl) disulfide in real-world scenarios:

- Food Preservation : In a study examining foodborne pathogens, the incorporation of bis(2-methyl-4,5-dihydro-3-furyl) disulfide into food products demonstrated a reduction in microbial load without adversely affecting flavor profiles.

- Medical Applications : The compound's efficacy against MRSA has prompted investigations into its potential use as an adjunct therapy in treating resistant bacterial infections.

Q & A

Q. What are the established synthesis methods for Bis(2-methyl-4,5-dihydro-3-furyl) disulfide, and how can purity be optimized during synthesis?

Methodological Answer:

- Thiol-Disulfide Exchange : React 2-methyl-4,5-dihydro-3-furyl thiol with oxidizing agents (e.g., iodine or hydrogen peroxide) under inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or GC-MS .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3). Confirm purity via -NMR and -NMR, ensuring absence of unreacted thiol (δ 1.3–1.5 ppm for methyl groups) or oxidized byproducts .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy : -NMR (δ 2.1–2.3 ppm for dihydrofuran protons, δ 1.2–1.4 ppm for methyl groups), -NMR (δ 35–40 ppm for disulfide bridge carbons), and FT-IR (510–525 cm for S–S stretching) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to resolve disulfide isomers. Compare retention times with synthetic standards .

Q. How should researchers handle and store Bis(2-methyl-4,5-dihydro-3-furyl) disulfide to ensure stability?

Methodological Answer:

- Storage : Store in amber vials under argon at –20°C to prevent disulfide bond cleavage. Avoid exposure to UV light or reducing agents (e.g., dithiothreitol) .

- Safety : Use fume hoods for synthesis and handling. Monitor airborne concentrations via OSHA-approved sensors (e.g., PID detectors) due to potential respiratory irritation .

Advanced Research Questions

Q. How can experimental designs account for environmental fate and degradation pathways of this compound?

Methodological Answer:

- Environmental Simulation : Use OECD 308 guidelines to study hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-A/B irradiation in aqueous solutions). Quantify degradation products via LC-HRMS .

- Biotic Degradation : Conduct microbial assays with Pseudomonas spp. in minimal media. Track disulfide reduction using -labeled isotopes and GC-SCD .

Q. How to resolve contradictions in reported biological activity data (e.g., anti-quorum sensing vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Profiling : Use Vibrio harveyi BB170 for anti-QS assays (IC determination) alongside MTT assays on human fibroblasts to differentiate QS inhibition from cytotoxicity .

- Structural Analog Comparison : Synthesize derivatives (e.g., mono- or trisulfide analogs) to isolate bioactive moieties. Compare activity trends using PCA (principal component analysis) .

Q. What methodologies assess the compound’s stability under varying redox conditions?

Methodological Answer:

- Redox Buffers : Incubate in glutathione (GSH/GSSG) buffers (0.1–10 mM, pH 7.4) at 37°C. Monitor disulfide integrity via Ellman’s assay (detect free thiols) and UPLC-QTOF .

- Kinetic Studies : Use stopped-flow spectroscopy to measure disulfide bond reduction rates by ascorbate or NADPH. Fit data to pseudo-first-order kinetics models .

Q. How to investigate its interactions with biological macromolecules (e.g., proteins or DNA)?

Methodological Answer:

- Protein Binding : Perform SPR (surface plasmon resonance) with immobilized BSA or lysozyme. Calculate dissociation constants () using Biacore T200 software .

- DNA Interaction : Use ethidium bromide displacement assays (fluorescence quenching) and CD spectroscopy to detect conformational changes in plasmid DNA .

Q. What strategies evaluate synergistic effects in multicomponent systems (e.g., marine-derived mixtures)?

Methodological Answer:

- Fractionation : Combine with T. hemprichii extracts (rich in phenolics) and test for enhanced antimicrobial activity via checkerboard assays (FIC index ≤0.5 indicates synergy) .

- Metabolomics : Use LC-MS/MS-based untargeted metabolomics to identify co-occurring metabolites that potentiate activity (e.g., terpenes or alkaloids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.